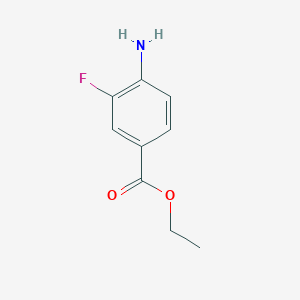

Ethyl 4-Amino-3-fluorobenzoate

説明

Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-12-8) is an aromatic ester derivative featuring an amino group at the 4-position and a fluorine atom at the 3-position on the benzene ring. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol. This compound is primarily used in research settings, particularly in medicinal chemistry and drug development, due to its role as a precursor for synthesizing biologically active molecules .

特性

IUPAC Name |

ethyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGMDXDPJKEDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608470 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-12-8 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration-Reduction Route

One widely used approach involves:

Nitration of Ethyl 3-Fluorobenzoate: Using a mixture of concentrated nitric acid and sulfuric acid, the ethyl 3-fluorobenzoate undergoes electrophilic aromatic substitution to introduce a nitro group at the para position relative to the ester.

Reduction of Nitro Group to Amino Group: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium catalyst) or chemical reducing agents such as tin(II) chloride in hydrochloric acid.

This method is favored for its relative simplicity and scalability in industrial settings, where continuous flow reactors can improve yield and process efficiency. Purification is typically achieved through recrystallization or chromatography to obtain high-purity Ethyl 4-Amino-3-fluorobenzoate.

Halogenation and Amination via Sulfonation and Fluorination

Another sophisticated method involves multi-step transformations starting from para-aminophenol derivatives:

Hydrogenation of Paranitrophenol: Paranitrophenol is hydrogenated under mild pressure (0.2–0.5 MPa) and temperature (70–90 °C) in a water-ethanol mixture with a nickel or rare metal catalyst to yield para-aminophenol.

Sulfonation: The para-aminophenol is sulfonated in concentrated sulfuric acid at 10–30 °C to form a sulfonic acid intermediate.

Halogenation with Xenon Difluoride: Under halo catalysis and hydrogen fluoride conditions, xenon difluoride is added to introduce fluorine substituents selectively.

Desulfonation: The sulfonic acid group is eliminated by refluxing in dilute sulfuric acid, followed by extraction and pH adjustment to isolate 4-amino-3-fluorophenol.

Esterification: The 4-amino-3-fluorophenol can then be esterified with ethanol under acidic conditions to yield this compound.

This method is suitable for large-scale industrial production due to the use of inexpensive starting materials and relatively straightforward post-processing.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of Paranitrophenol | H2 gas, Ni catalyst, water-ethanol solvent | 70–90 | 0.2–0.5 | Nickel or rare metal | ~85 | Filtration to remove catalyst |

| Sulfonation | Concentrated H2SO4 | 10–30 | Atmospheric | None | ~90 | Formation of sulfonic acid intermediate |

| Halogenation | Xenon difluoride, HF catalyst | 20–40 | Atmospheric | HF catalyst | ~80 | Selective fluorination |

| Desulfonation | Dilute H2SO4 reflux | 80–100 | Atmospheric | None | ~85 | Removal of sulfonic group |

| Esterification | Ethanol, acid catalyst | 60–80 | Atmospheric | Acid catalyst | ~88 | Formation of ethyl ester |

Yields are approximate and based on reported experimental data.

Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitration followed by reduction | Ethyl 3-fluorobenzoate | Nitration → Reduction | Simple, scalable, well-established | Requires handling of nitrating acids and reducing agents |

| Sulfonation, halogenation, desulfonation | Paranitrophenol → para-aminophenol | Hydrogenation → Sulfonation → Halogenation → Desulfonation → Esterification | Cost-effective, suitable for large scale | Multi-step, requires specialized reagents (xenon difluoride) |

化学反応の分析

Types of Reactions: Ethyl 4-Amino-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products:

Substitution Reactions: Formation of substituted benzoates with different functional groups.

Oxidation Reactions: Formation of nitro or nitroso derivatives.

Reduction Reactions: Conversion of nitro groups to amino groups.

科学的研究の応用

Ethyl 4-Amino-3-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

作用機序

The mechanism of action of Ethyl 4-Amino-3-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

類似化合物との比較

Key Properties :

- Solubility: Requires optimization in solvents like DMSO or ethanol for experimental use.

- Purity : Typically >98%, as verified by COA (Certificate of Analysis) .

The compound’s synthetic route often involves reducing nitro precursors (e.g., methyl 3-fluoro-4-nitrobenzoate) using catalysts like palladium on carbon (Pd/C) . Its structural simplicity and functional group arrangement make it a versatile intermediate for further derivatization.

Comparison with Similar Compounds

Ethyl 4-amino-3-fluorobenzoate’s properties and applications are best understood through comparisons with structurally analogous compounds. Below is a detailed analysis organized by substituent variations, ester groups, and additional functional groups.

Substituent Position and Halogen Variations

Table 1: Fluorine and Halogen Substitution Effects

| Compound Name | Molecular Formula | Structural Difference | Key Properties/Activities | References |

|---|---|---|---|---|

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Additional fluorine at position 5 | Altered reactivity; potential for enhanced bioactivity | |

| Ethyl 4-amino-2,6-difluorobenzoate | C₉H₉F₂NO₂ | Fluorines at positions 2 and 6 | Distinct substitution pattern may reduce steric hindrance | |

| Ethyl 2-amino-3-chloro-4-methylbenzoate | C₁₀H₁₂ClNO₂ | Chlorine replaces fluorine; methyl at position 4 | Increased lipophilicity; altered antimicrobial efficacy |

- Key Insight : Fluorine’s electronegativity and small atomic radius enhance binding affinity in drug-receptor interactions compared to bulkier halogens like chlorine .

Ester Group Modifications

Table 2: Ethyl vs. Methyl Ester Derivatives

- Key Insight : Ethyl esters generally exhibit better membrane permeability due to moderate lipophilicity, whereas methyl esters may favor aqueous solubility .

Complex Functional Group Additions

Table 3: Advanced Functionalization

| Compound Name | Molecular Formula | Structural Difference | Key Properties/Activities | References |

|---|---|---|---|---|

| Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate | C₁₄H₁₇FN₂O₃ | Oxetane ring at position 5 | Enhanced metabolic stability; medicinal chemistry applications | |

| Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | C₁₈H₁₄ClFN₂O₃ | Cyano and enoyl groups | Unique reactivity in cycloaddition reactions; potential anticancer activity | |

| Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | C₁₂H₁₃FNO₂·HCl | Fluorinated indene structure | Distinct aromatic system; unexplored biological targets |

- Key Insight : Bulky or rigid groups (e.g., oxetane) improve pharmacokinetic profiles by resisting enzymatic degradation .

生物活性

Ethyl 4-Amino-3-fluorobenzoate is an organic compound derived from benzoic acid, characterized by the presence of an ethyl ester group and an amino group along with a fluorine atom on the benzene ring. This structure imparts unique electronic properties that influence its biological activity, making it a subject of interest in pharmacological research.

This compound can be synthesized through various methods, including traditional organic synthesis techniques and modern continuous flow reactors, which enhance yield and efficiency during production. Its molecular formula is , and it is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

The biological activity of this compound primarily revolves around its interactions with enzymes. It can act as a substrate or inhibitor, influencing enzyme activity by binding to active sites. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable tool in biochemical assays .

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 4-Amino-3-chlorobenzoate | C9H10ClNO2 | Contains chlorine instead of fluorine |

| Ethyl 4-Amino-3-methylbenzoate | C10H13N | Contains a methyl group instead of fluorine |

| Ethyl 4-Amino-3-nitrobenzoate | C9H10N2O2 | Contains a nitro group instead of halogens |

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in enzyme-substrate interactions. For instance, studies have utilized this compound as a probe in biochemical assays to evaluate enzyme kinetics and mechanisms .

Case Study: Enzyme Interaction

In one study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's unique structure allowed it to effectively interact with the active sites of these enzymes, leading to a measurable decrease in enzymatic activity. This finding suggests potential applications in drug development aimed at modulating enzyme functions .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has low toxicity levels, making it suitable for further research in therapeutic applications. Its safety profile is essential for considering its use in pharmaceuticals .

Applications in Research and Industry

This compound is not only significant in academic research but also has practical applications in various industries:

Q & A

Q. What are the key considerations when designing a synthesis protocol for Ethyl 4-amino-3-fluorobenzoate to ensure regioselective introduction of the amino and fluoro groups?

Methodological Answer: The synthesis of this compound requires careful regioselective functionalization. A typical approach involves:

- Fluorination : Use of electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution on a nitro- or chloro-precursor.

- Amination : Reduction of a nitro group (e.g., catalytic hydrogenation) or direct amination via Buchwald-Hartwig coupling.

- Esterification : Reaction of the carboxylic acid precursor with ethanol under acidic or enzymatic conditions.

Key challenges include avoiding side reactions (e.g., over-fluorination) and ensuring orthogonal protection of reactive sites. For example, nitro groups can be reduced post-fluorination to yield the amino group. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Q. How can researchers utilize NMR spectroscopy to confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5–6 ppm), while the ethyl ester protons resonate as a quartet (δ 4.3–4.4 ppm for CH₂) and triplet (δ 1.3–1.4 ppm for CH₃).

- 19F NMR : The fluorine atom at the 3-position shows a singlet due to lack of adjacent protons, typically at ~δ -110 to -120 ppm.

- 13C NMR : The ester carbonyl (C=O) appears at ~δ 165–170 ppm.

Purity can be assessed via integration ratios and absence of extraneous peaks. Mass spectrometry (MS) and IR (ester C=O stretch at ~1700 cm⁻¹) provide complementary confirmation .

Advanced Research Questions

Q. What methodological challenges arise in assessing the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Solubility : The compound’s lipophilic ester group may limit aqueous solubility. Use DMSO or cyclodextrin-based solubilization.

- Stability : Hydrolysis of the ester group in physiological buffers can generate 4-amino-3-fluorobenzoic acid, complicating data interpretation. Stabilize with low-temperature storage or protease-free buffers.

- Assay Interference : The amino group may chelate metal cofactors in enzymes. Include control experiments with structurally similar but inactive analogs. LC-MS monitoring of compound integrity during assays is recommended .

Q. How do the electronic and steric effects of the 3-fluoro and 4-amino substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluoro group activates the aromatic ring for electrophilic substitution at the 5-position, while the electron-donating amino group directs reactivity to the 2- and 6-positions.

- Steric Effects : The 3-fluoro and 4-amino groups create steric hindrance, limiting access to the 5-position. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites.

Experimental validation via kinetic studies (e.g., competition experiments between substituted benzoates) is critical .

Q. What strategies optimize the scalability of this compound synthesis while maintaining high enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) in fluorination or amination steps.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers.

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary to form diastereomeric salts.

Process optimization (e.g., flow chemistry) enhances scalability. Purity is monitored via chiral HPLC or polarimetry .

Key Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization (fluorination → amination → esterification) to avoid side reactions.

- Characterization : Combine NMR, IR, and MS for structural elucidation.

- Bioactivity Studies : Include stability controls and computational modeling to validate mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。